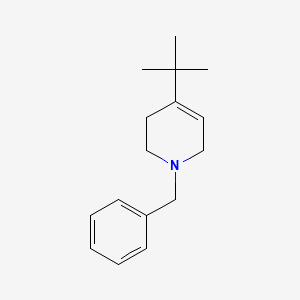

1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine

Description

1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine is a synthetic tetrahydropyridine derivative structurally characterized by a benzyl group at the 1-position and a bulky tert-butyl substituent at the 4-position. The tert-butyl group in the target compound likely alters its pharmacokinetic and pharmacodynamic profiles compared to MPTP, influencing factors such as blood-brain barrier penetration, metabolic stability, and interaction with enzymes like monoamine oxidase B (MAO-B) .

Properties

IUPAC Name |

1-benzyl-4-tert-butyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-16(2,3)15-9-11-17(12-10-15)13-14-7-5-4-6-8-14/h4-9H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPXJHQQQIHSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Tetrahydropyridines (thps), a class of compounds to which this compound belongs, have been found to possess biologically active properties.

Mode of Action

It’s known that thps can interact with their targets in a variety of ways, depending on their specific structure and the nature of the target.

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The nature of these interactions often involves inhibition or modulation of enzyme activity, leading to altered biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its interaction with monoamine oxidase enzymes results in the inhibition of neurotransmitter degradation, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection or modulation of neurotransmitter levels. At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Biological Activity

1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine (BTTP) is a compound of significant interest in pharmacological research due to its diverse biological activities. This tetrahydropyridine derivative has been studied for its interactions with various biological targets, including enzymes and cellular pathways. This article presents a detailed examination of the biological activity of BTTP, including its biochemical properties, cellular effects, and potential therapeutic applications.

- Molecular Formula : C16H23N

- Molecular Weight : 229.36 g/mol

- CAS Number : 1443118-08-8

BTTP exhibits notable interactions with several enzymes and proteins:

- Monoamine Oxidase Inhibition : BTTP has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which may have implications for mood regulation and neuroprotection .

- Cell Signaling Modulation : The compound influences key cell signaling pathways by modulating cyclic adenosine monophosphate (cAMP) levels. This modulation can result in altered gene expression and metabolic processes within cells.

Cellular Effects

The biological activity of BTTP extends to its effects on cellular functions:

- Cytotoxicity : Research indicates that BTTP exhibits cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that BTTP induces apoptosis in human breast adenocarcinoma (MCF-7) cells through the activation of caspases .

- Antimicrobial Activity : BTTP has also been evaluated for its antibacterial properties. It showed significant activity against strains such as E. coli and Bacillus cereus, indicating potential as an antimicrobial agent .

Research Findings

Several studies have documented the biological activities of BTTP:

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of BTTP in models of neurodegeneration. The findings suggested that BTTP could protect neurons from oxidative stress-induced damage by modulating antioxidant enzyme activities .

- Cancer Research : In a comparative study against standard chemotherapeutics like Doxorubicin, BTTP demonstrated comparable or superior cytotoxicity against various cancer cell lines, including MCF-7 and A549 . Flow cytometry analysis revealed that BTTP triggers apoptosis via increased caspase activity.

Scientific Research Applications

Medicinal Chemistry

BTTP has shown potential as a lead compound in drug development due to its interaction with various biological targets:

- Monoamine Oxidase Inhibition : BTTP has been documented to inhibit monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions .

- Neuroprotective Effects : Studies indicate that BTTP may possess neuroprotective properties against oxidative stress and neurotoxicity in neuronal cell lines. For instance, it has been observed to modulate signaling pathways that protect against apoptosis in neuronal cells.

Case Study: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of BTTP at low doses resulted in significant preservation of neuronal integrity and function compared to control groups. The findings suggest that BTTP could be a candidate for further exploration in neurodegenerative disease therapies .

Neuropharmacology

The compound's lipophilicity enhances its ability to cross the blood-brain barrier, making it a subject of interest in neuropharmacology:

- Cognitive Enhancement : Research indicates that BTTP may enhance cognitive functions by modulating cholinergic and dopaminergic pathways. Behavioral assays have shown improvements in learning and memory tasks following treatment with BTTP.

- Potential Treatment for Depression : Given its MAO-inhibitory effects, BTTP is being explored as a potential treatment for depression and anxiety disorders. Early-phase clinical trials are underway to assess its efficacy and safety profile .

Synthetic Chemistry

BTTP serves as an important intermediate in the synthesis of other biologically active compounds:

- Synthetic Routes : The synthesis of BTTP can be achieved through various methods, including one-step reactions that simplify the production process. This efficiency makes it attractive for pharmaceutical applications where rapid development is crucial .

- Derivatives Development : Researchers are actively investigating derivatives of BTTP that may exhibit enhanced pharmacological profiles or reduced side effects compared to the parent compound. For example, modifications at the benzyl or tert-butyl positions can lead to compounds with improved activity against specific biological targets .

Table: Structural Variants of BTTP

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Benzyl group at position 1 | Enhanced lipophilicity |

| Tert-butyl 5-hydroxy-1,2,3,6-tetrahydropyridine | Hydroxy group at position 5 | Potentially increased reactivity |

| Tert-butyl 3-(aminomethyl)-1,2,3,6-tetrahydropyridine | Aminomethyl substituent at position 3 | Possible enhanced biological activity |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

- Mechanism of Neurotoxicity : MPTP is metabolized by MAO-B in glial cells to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, causing oxidative stress and selective dopaminergic neuron death .

- Neurotoxic Profile : In C57BL/6 mice, MPTP induces dose-dependent nigrostriatal damage, replicating PD-like motor deficits and pathological features (e.g., α-synuclein aggregation) . However, neurotoxicity varies by species; primates exhibit near-complete dopaminergic neuron loss, while rodents show partial recovery .

- Key Structural Features : The methyl group at the 1-position and phenyl group at the 4-position are critical for MAO-B-mediated bioactivation and MPP+ generation .

| Parameter | MPTP | 1-Benzyl-4-tert-butyl-THP |

|---|---|---|

| 1-Position Substituent | Methyl (enhances MAO-B affinity) | Benzyl (bulky, may reduce MAO-B access) |

| 4-Position Substituent | Phenyl (essential for MPP+ formation) | tert-Butyl (steric hindrance) |

| Metabolic Pathway | MAO-B → MPP+ | Likely altered due to substituents |

| Neurotoxicity | High (dose-dependent) | Hypothetically low (untested) |

BMTP (4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine)

- Non-Neurotoxic Analog: Unlike MPTP, BMTP lacks neurotoxicity in mice even at 10× the dose required for MPTP-induced dopamine depletion.

- Structural Comparison : The benzyl group at the 4-position (vs. MPTP’s phenyl) may hinder MAO-B processing or alter metabolite stability.

Cyclopropyl Derivatives (e.g., 1-Cyclopropyl-4-phenyl-THP)

- This highlights the importance of the 1-position’s electronic and steric properties in enzymatic processing .

Environmental Neurotoxins (Paraquat, Rotenone)

- MPTP’s specificity for dopaminergic neurons arises from dopamine transporter (DAT)-mediated MPP+ uptake, a feature absent in paraquat/rotenone .

Mechanistic Insights and Structural Determinants of Neurotoxicity

- MAO-B Dependency : MPTP’s neurotoxicity hinges on MAO-B-mediated conversion to MPP+. Structural modifications (e.g., tert-butyl, benzyl) in analogs may block this step, reducing toxicity .

- Mitochondrial Interactions : MPP+ analogs with reduced affinity for complex I (e.g., BMP+) show diminished neurotoxicity, emphasizing the role of mitochondrial dysfunction .

- Species Variability : Rodents exhibit compensatory mechanisms (e.g., glutathione upregulation) absent in primates, explaining differential recovery post-MPTP exposure .

Preparation Methods

Step 1: Preparation of 4-substituted tetrahydropyridine intermediate (Compound III)

- Starting from a halogenated pyridine derivative (compound IV), a substitution reaction is performed with an alkoxide or metal alkoxide (ROH or (RO)nM), where R can be alkyl or substituted alkyl groups.

- The reaction is catalyzed by copper or palladium catalysts under inert atmosphere in polar solvents.

- For tert-butyl substitution, tert-butoxide (t-BuO−) or its metal salts (e.g., potassium tert-butoxide) can be used as the nucleophile to displace the halogen at the 4-position on the pyridine ring.

Step 2: Benzylation at the nitrogen (N-1) position (Compound II)

- The 4-substituted intermediate is reacted with benzyl halide (e.g., benzyl chloride or benzyl bromide) to introduce the benzyl group at the nitrogen.

- This alkylation is typically performed under basic conditions to facilitate nucleophilic substitution.

Step 3: Reduction to tetrahydropyridine (Compound I)

- The benzylated intermediate is subjected to reduction using a suitable reductant to partially saturate the pyridine ring, yielding the tetrahydropyridine structure.

- Reductive conditions must be controlled to avoid over-reduction to piperidine.

Catalysts and Conditions

| Step | Catalyst Type | Examples | Reaction Conditions |

|---|---|---|---|

| 1 | Copper catalysts | CuCl, CuBr, CuI, CuSO4, Cu(OAc)2 | Polar solvents, inert atmosphere, moderate temperature |

| 1 | Palladium catalysts | PdCl2, Pd(PPh3)2Cl2, Pd(OAc)2 | Polar solvents, inert atmosphere, mild heating |

| 2 | Base (for benzylation) | NaH, K2CO3, Cs2CO3 | Aprotic solvents, room temperature to reflux |

| 3 | Reductants | Sodium borohydride, catalytic hydrogenation | Controlled temperature, atmospheric or elevated pressure H2 |

Advantages and Challenges

-

- Use of readily available starting materials (halogenated pyridines, benzyl halides, tert-butoxide salts).

- Catalytic methods allow for mild reaction conditions and selective functionalization.

- The method allows for high purity and yield suitable for scale-up.

-

- Controlling regioselectivity and stereochemistry during reduction.

- Avoiding over-reduction or side reactions during benzylation and reduction steps.

- Handling sensitive catalysts and inert atmosphere requirements.

Comparative Summary Table of Preparation Steps

| Preparation Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Halogen substitution (Step 1) | Compound IV + ROH/(RO)nM, Cu or Pd catalyst | 4-tert-butoxy substituted pyridine (III) | Requires inert atmosphere, polar solvent |

| Benzylation (Step 2) | Compound III + benzyl halide, base | N-benzylated intermediate (II) | Alkylation at nitrogen, mild conditions |

| Reduction (Step 3) | Compound II + reductant | This compound (I) | Partial saturation of pyridine ring |

Research Findings and Industrial Relevance

- The synthetic route described in EP 4269391 A1 and related literature emphasizes a short, efficient, and scalable process for preparing tetrahydropyridine derivatives with various alkyl substitutions, including tert-butyl.

- The use of copper or palladium catalysts for the substitution step improves yields and reduces harsh reaction conditions compared to older methods involving hazardous reagents.

- The benzylation step is straightforward and high-yielding, facilitating the introduction of the benzyl group critical for biological activity.

- Reduction conditions are optimized to avoid full saturation, preserving the tetrahydropyridine ring, which is important for the compound’s biochemical properties.

- These methods are amenable to industrial production , offering advantages over previously reported lengthy and low-yielding syntheses that required expensive catalysts or dangerous reagents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine in laboratory settings?

- Methodological Answer:

- Exposure Controls: Use fume hoods or local exhaust ventilation to minimize inhalation risks. Engineering controls should align with good industrial hygiene practices, including regular handwashing before breaks and after handling .

- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear EN 166 (EU)- or NIOSH (US)-certified safety glasses and face shields .

- Skin Protection: Inspect gloves for integrity before use; dispose of contaminated gloves according to hazardous waste protocols. Nitrile gloves are recommended for organic solvents .

- Emergency Measures: In case of exposure, consult a physician immediately and provide the safety data sheet (SDS). Move affected individuals to well-ventilated areas .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer:

- Spectroscopic Techniques:

- NMR Spectroscopy: Analyze - and -NMR spectra to confirm the presence of benzyl (aromatic protons) and tert-butyl (singlet at ~1.2 ppm) groups.

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to validate the molecular formula (e.g., expected molecular weight ~323–369 g/mol, based on analogs in ).

- X-ray Crystallography: For unambiguous confirmation, grow single crystals and compare bond lengths/angles with structurally related tetrahydropyridines (e.g., as in ).

Q. What are the critical parameters to consider when designing a synthesis route for this compound?

- Methodological Answer:

- Protecting Group Strategy: Use tert-butyl carbamates (e.g., Boc groups) to stabilize intermediates, as seen in analogs like tert-butyl piperidine derivatives .

- Reaction Solubility: Optimize solvent polarity (e.g., dichloromethane or THF) to accommodate both aromatic (benzyl) and aliphatic (tert-butyl) moieties.

- Catalysis: Consider Pd-mediated cross-coupling for introducing the benzyl group, leveraging methods from bipyridine syntheses .

Advanced Research Questions

Q. How should researchers address discrepancies in reported toxicity data for this compound derivatives?

- Methodological Answer:

- Comparative Toxicity Assays: Conduct parallel in vitro studies (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols. Note that existing SDS data often lack acute toxicity profiles (e.g., "no data available" in ).

- Dose-Response Analysis: Use logarithmic dilution series to identify thresholds for cytotoxicity or genotoxicity. Cross-reference with structurally similar compounds (e.g., MPTP derivatives ).

Q. What methodological approaches are recommended to assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer:

- Accelerated Stability Studies:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV, comparing peak areas to fresh samples.

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light Sensitivity: Store samples under UV light (254 nm) and assess photodegradation products using LC-MS.

Q. How can computational chemistry be integrated to predict the reactivity of this compound in novel reaction environments?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA.

- Molecular Dynamics (MD) Simulations: Model interactions with solvents (e.g., water, DMSO) to assess solubility and aggregation tendencies. Reference PubChem-derived structural data (e.g., InChI keys in ).

- Docking Studies: If targeting biological receptors, dock the compound into protein active sites (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Key Considerations for Experimental Design

- Ecotoxicity Testing: Due to a lack of ecological data (e.g., "no data available" in ), prioritize OECD 201/202 guidelines for algal/daphnia toxicity assessment.

- Waste Disposal: Collaborate with licensed disposal services for incineration or chemical neutralization, adhering to local regulations .

- Regulatory Compliance: Ensure alignment with REACH and OSHA standards, particularly for occupational exposure limits (OELs), which are unspecified in current SDS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.